molecular formula C15H26BNO2 B12992845 1-Cyclopropyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine

1-Cyclopropyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine

Cat. No.: B12992845
M. Wt: 263.19 g/mol
InChI Key: YBVPSZYUDADGSP-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine is a complex organic compound that features a cyclopropyl group, a piperidine ring, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine typically involves the reaction of cyclopropylamine with piperidine derivatives under controlled conditions. The dioxaborolane moiety is introduced through a boronation reaction using pinacol borane as a reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive boron-containing intermediates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclopropyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its boron-containing structure.

    Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research as a kinase inhibitor.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in proteins, modulating their activity. This property is particularly useful in designing enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 1-Cyclopropyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine is unique due to its combination of a cyclopropyl group and a piperidine ring, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C15H26BNO2

Molecular Weight

263.19 g/mol

IUPAC Name

1-cyclopropyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine

InChI

InChI=1S/C15H26BNO2/c1-14(2)15(3,4)19-16(18-14)11-12-7-9-17(10-8-12)13-5-6-13/h11,13H,5-10H2,1-4H3

InChI Key

YBVPSZYUDADGSP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCN(CC2)C3CC3

Origin of Product

United States

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